molecular formula C5H2Br2FN B13086315 4,5-Dibromo-2-fluoropyridine

4,5-Dibromo-2-fluoropyridine

Cat. No.: B13086315
M. Wt: 254.88 g/mol
InChI Key: ZDKBHIGXEUCZMK-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-fluoropyridine: is a heterocyclic compound with the molecular formula C5H2Br2FN. It belongs to the pyridine family and contains both bromine and fluorine atoms on its aromatic ring. The presence of these halogens imparts unique properties to the compound.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of 4,5-dibromo-2-fluoropyridine. Here are some notable methods:

Industrial Production:

While industrial-scale production methods specifically for this compound are not widely documented, custom synthesis and research laboratories often employ the above synthetic routes.

Chemical Reactions Analysis

Reactivity:

  • Fluoropyridines, including 4,5-dibromo-2-fluoropyridine, exhibit reduced basicity and lower reactivity compared to their chlorinated and brominated counterparts.
  • Common reactions include substitution, cyclization, and coupling reactions.

Reagents and Conditions:

    Substitution Reactions: Utilize nucleophiles (e.g., azides) to replace halogens.

    Cyclization Reactions: Employ suitable catalysts to form fused heterocycles.

    Coupling Reactions: Stille coupling with organotin compounds is an example.

Major Products:

The primary product of the Umemoto reaction is this compound.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential biological activities due to its unique halogen substituents.

    Medicine: May serve as a starting point for drug development.

    Industry: Applications in materials science and agrochemicals.

Mechanism of Action

The specific mechanism by which 4,5-dibromo-2-fluoropyridine exerts its effects depends on its context (e.g., as a reactant or a bioactive compound). Further research is needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

    Similar Compounds: Other halogenated pyridines (e.g., 2-bromo-4-fluoropyridine, 2-bromo-5-fluoropyridine).

    Uniqueness: 4,5-dibromo-2-fluoropyridine’s combination of bromine and fluorine atoms sets it apart from other pyridines.

Properties

Molecular Formula

C5H2Br2FN

Molecular Weight

254.88 g/mol

IUPAC Name

4,5-dibromo-2-fluoropyridine

InChI

InChI=1S/C5H2Br2FN/c6-3-1-5(8)9-2-4(3)7/h1-2H

InChI Key

ZDKBHIGXEUCZMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)Br)Br

Origin of Product

United States

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